molecular formula C9H5FN2O2 B8792725 3-Fluoro-8-nitroquinoline CAS No. 236093-08-6

3-Fluoro-8-nitroquinoline

Cat. No.: B8792725
CAS No.: 236093-08-6
M. Wt: 192.15 g/mol
InChI Key: FTSQENVATJUJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-8-nitroquinoline is a synthetically valuable nitroquinoline derivative offered as a high-purity building block for advanced research applications. This compound features a nitro group at the 8-position and a fluorine atom at the 3-position on the quinoline scaffold, a structure known to be a privileged scaffold in medicinal chemistry. Researchers utilize such fluorinated nitroquinolines as key intermediates in the synthesis of complex bioactive molecules. Specifically, 8-nitroquinoline derivatives have demonstrated significant potential in anticancer research, showing efficacy in inhibiting the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism of action for related compounds involves inducing G1/S and G2/M phase cell cycle arrest and triggering apoptosis through a ROS-mediated mitochondrial pathway . The incorporation of fluorine is a strategic modification in drug discovery, as it can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . As a versatile synthetic intermediate, this compound is a crucial precursor for further functionalization through cross-coupling reactions and the reduction of the nitro group to an amine, facilitating the development of novel thiosemicarbazone hybrids and other pharmacologically active agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

236093-08-6

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

3-fluoro-8-nitroquinoline

InChI

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H

InChI Key

FTSQENVATJUJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])F

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 8 Nitroquinoline

Electronic and Steric Effects of Fluoro and Nitro Substituents on Quinoline (B57606) Reactivity

The presence of both a nitro group and a fluorine atom on the quinoline scaffold introduces a complex electronic environment that governs the molecule's reactivity.

Electron-Withdrawing Characteristics of the Nitro Group

The nitro group (-NO₂) at the C-8 position of the quinoline ring is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This deactivation of the aromatic system significantly impacts its susceptibility to electrophilic attack, making it less reactive in such transformations. Conversely, this electron deficiency renders the quinoline ring highly susceptible to nucleophilic attack. The nitro group activates the aromatic ring towards nucleophilic substitution, a common characteristic of nitroaromatic compounds. This activation is particularly pronounced at the positions ortho and para to the nitro group, which in the case of 8-nitroquinoline (B147351), are the C-7 and C-5 positions, respectively.

Influence of Fluorine on Reaction Pathways and Selectivity

The fluorine atom at the C-3 position, while also electron-withdrawing due to its high electronegativity, primarily exerts a strong inductive effect. In the context of nucleophilic aromatic substitution (SNAr), fluorine can act as a surprisingly effective leaving group. This is attributed to its ability to stabilize the intermediate Meisenheimer complex through its inductive effect, which outweighs its poor leaving group ability based on bond strength. The presence of fluorine at C-3 can therefore provide an alternative reaction pathway for nucleophilic attack, competing with substitution at other positions activated by the nitro group.

Nucleophilic Substitution Reactions Involving the Quinoline Core

The electron-deficient nature of 3-fluoro-8-nitroquinoline makes it a prime candidate for various nucleophilic substitution reactions. The specific pathway and regioselectivity of these reactions are determined by the nature of the nucleophile and the reaction conditions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. In nitroquinolines, VNS reactions typically occur at the positions ortho and/or para to the activating nitro group. For 8-nitroquinoline derivatives, studies have shown that VNS reactions predominantly occur at the C-7 position (ortho to the nitro group) kuleuven.beresearchgate.net. This regioselectivity is driven by the strong activation provided by the nitro group at this position. It is therefore highly probable that this compound would undergo VNS reactions with suitable nucleophiles, leading to substitution at the C-7 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated and Nitrated Quinolines

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for halo-nitroaromatic compounds. In the case of this compound, two primary SNAr pathways are conceivable: substitution of the fluorine atom at C-3 or substitution at a position activated by the nitro group. The competition between these pathways is a critical aspect of its reactivity.

Studies on analogous compounds, such as 4-chloro-8-nitroquinoline, have demonstrated that both SNAr of the halogen and VNS at a position activated by the nitro group can occur simultaneously, leading to complex product mixtures nih.gov. The fluorine atom in this compound is a better leaving group than chlorine in SNAr reactions due to its stronger inductive stabilization of the transition state. Therefore, direct nucleophilic attack at the C-3 position, leading to the displacement of the fluoride ion, is a highly plausible reaction pathway.

The general mechanism for an SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Reactivity Towards Various Nucleophiles (e.g., Amines, Thiols)

The reactivity of this compound towards different nucleophiles is expected to vary based on the nucleophile's strength and nature.

Amines: As common nucleophiles in SNAr reactions, amines are expected to react with this compound. The reaction could potentially lead to the formation of 3-amino-8-nitroquinoline derivatives via the displacement of the fluorine atom. The basicity and steric bulk of the amine would likely influence the reaction rate and outcome.

Thiols: Thiols are generally excellent nucleophiles in SNAr reactions due to their high polarizability and the soft nature of the sulfur atom. It is anticipated that thiols would readily react with this compound, leading to the formation of 3-thioether-8-nitroquinoline derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

The table below summarizes the expected reactivity of this compound in different nucleophilic substitution reactions.

Reaction TypeProbable Site of AttackExpected ProductNotes
VNS C-77-Substituted-3-fluoro-8-nitroquinolineBased on reactivity of other 8-nitroquinolines.
SNAr C-33-Substituted-8-nitroquinolineFluorine is a good leaving group in SNAr.
Reaction with Amines C-33-Amino-8-nitroquinolineVia SNAr mechanism.
Reaction with Thiols C-33-(Thioether)-8-nitroquinolineVia SNAr mechanism.

Reduction Chemistry of the Nitro Functionality to Amine

The conversion of the nitro group in this compound to an amine functionality, yielding 3-Fluoro-8-aminoquinoline, is a fundamental transformation in synthetic chemistry. This reduction can be achieved through various well-established methods, primarily categorized as catalytic hydrogenation and chemical reduction using dissolving metals. nih.govorganic-chemistry.org The choice of method often depends on the desired scale, substrate tolerance, and laboratory conditions.

Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro compounds. google.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. The reaction is clean and often provides high yields of the corresponding amine. For a substrate like this compound, catalytic hydrogenation is particularly suitable as it is generally chemoselective and will not affect the aryl-fluorine bond under standard conditions. fudan.edu.cn

Chemical reduction, particularly with metals in acidic media, offers a robust alternative to catalytic hydrogenation and is widely used in laboratory-scale synthesis. nih.gov Reagents such as iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for converting nitroarenes to anilines. These methods are tolerant of a wide array of functional groups. nih.govnih.gov For instance, the reduction of various nitroquinolines to their corresponding amino derivatives using stannous chloride proceeds efficiently and tolerates halogen atoms. nih.gov

Below is a table summarizing common methods applicable for the reduction of the nitro group in this compound.

MethodReagents and ConditionsGeneral Applicability and Notes
Catalytic HydrogenationH₂ gas, Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in a solvent like Ethanol or Ethyl Acetate.Highly efficient and clean. Generally does not reduce aryl halides. Can sometimes be too reactive for molecules with other reducible groups. fudan.edu.cn
Dissolving Metal Reduction (Acidic)Iron powder (Fe) in Acetic Acid (AcOH) or Hydrochloric Acid (HCl).A mild and selective method for reducing nitroaromatics to anilines. nih.gov
Dissolving Metal Reduction (Acidic)Tin (Sn) or Tin(II) Chloride (SnCl₂) in concentrated Hydrochloric Acid (HCl).A classic and reliable method. The resulting amine may form a complex with tin salts, requiring careful workup. nih.gov

Ring-Opening and Recyclization Reactions of Quinoline Derivatives

The quinoline ring system, particularly when activated by electron-withdrawing groups like the 8-nitro substituent, is susceptible to nucleophilic attack that can lead to ring-opening and subsequent recyclization reactions. The pyridine (B92270) portion of the quinoline molecule is inherently electron-deficient, and this effect is amplified by the nitro group, making the C2 and C4 positions primary targets for nucleophiles. scribd.comquora.comquimicaorganica.org

Attack by a potent nucleophile at these electron-poor centers can disrupt the aromaticity of the pyridine ring, forming a transient, non-aromatic intermediate. libretexts.org Depending on the reaction conditions and the nature of the nucleophile, this intermediate can undergo cleavage of one of the C-N or C-C bonds within the heterocyclic ring, leading to a ring-opened species.

This ring-opened intermediate often contains reactive functionalities that can participate in an intramolecular cyclization to form a new heterocyclic or carbocyclic ring system. The structure of the final product is highly dependent on the functional groups present in the attacking nucleophile. While specific examples involving this compound are not extensively documented, the reactivity pattern is a known phenomenon in the chemistry of other electron-deficient quinolines and related nitrogen heterocycles. nih.gov Such transformations, often termed Ring-Opening Ring-Closure (RORC) reactions, provide a synthetic pathway to novel and complex molecular scaffolds from readily available quinoline precursors.

Detailed Mechanistic Investigations of Reaction Pathways for this compound Transformation

Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a multi-step process that involves the transfer of six electrons. nih.gov Although with powerful reducing systems the reaction appears to proceed directly to the amine, it progresses through distinct intermediates. The generally accepted pathway is as follows:

Reduction to Nitroso: The nitro group (R-NO₂) first accepts two electrons and two protons to form a nitroso intermediate (R-N=O) with the elimination of a water molecule.

Reduction to Hydroxylamine: The nitroso intermediate is then further reduced, accepting another two electrons and two protons to yield an N-substituted hydroxylamine (R-NHOH). Under certain conditions, particularly with milder reducing agents, the reaction can be stopped at this stage. google.com

Reduction to Amine: Finally, the hydroxylamine intermediate undergoes a final two-electron, two-proton reduction, eliminating a second molecule of water to form the final amine product (R-NH₂).

In catalytic hydrogenation or strong acidic metal reductions, these intermediates are highly reactive and are typically not isolated, as they are rapidly converted to the final amine product. nih.govresearchgate.netorientjchem.org

Plausible Mechanism for Ring-Opening and Recyclization

Mechanistic investigations into the ring-opening of activated quinolines point towards a process initiated by nucleophilic attack, analogous to the well-studied Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of a Meisenheimer-like Complex: The reaction begins with the attack of a nucleophile on one of the electron-deficient carbons of the pyridine ring (C2 or C4). This step is typically the rate-determining step. masterorganicchemistry.com The attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized across the ring system and, crucially, onto the powerful electron-withdrawing nitro group, which provides significant stabilization. libretexts.org

Ring-Opening: The high-energy, non-aromatic intermediate can then undergo a ring-opening reaction. This typically involves the cleavage of the N1-C2 bond, leading to the formation of an open-chain species.

Recyclization: The resulting open-chain intermediate, which contains functionalities from both the original quinoline ring and the attacking nucleophile, can then undergo an intramolecular reaction. This recyclization step closes to form a new, stable heterocyclic ring, with the final structure dictated by the specific reactants and conditions used.

This mechanistic pathway highlights how the electronic properties conferred by the nitro group fundamentally alter the reactivity of the quinoline core, enabling transformations that are not possible with the unactivated parent heterocycle.

Advanced Spectroscopic Characterization of 3 Fluoro 8 Nitroquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Fluoro-8-nitroquinoline, a combination of one-dimensional and two-dimensional NMR methods provides a comprehensive understanding of its atomic connectivity and chemical environment.

One-Dimensional NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Proton, Carbon, and Nitrogen Environments

One-dimensional NMR spectra offer fundamental information about the different types of nuclei present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each of the aromatic protons. The electron-withdrawing effects of the nitro group and the fluorine atom, along with the nitrogen atom in the quinoline (B57606) ring, significantly influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum. The precise chemical shifts and coupling constants would be dependent on the solvent used. For the parent compound, 8-nitroquinoline (B147351), the proton chemical shifts are well-documented and serve as a basis for predicting the spectrum of its 3-fluoro derivative. The introduction of the fluorine atom at the C3 position will introduce additional couplings to the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of the fluorine atom, carbon signals will exhibit C-F coupling, which is valuable for signal assignment. The carbon atom directly bonded to the fluorine (C3) will show a large one-bond coupling constant (¹JC-F), while other carbons will show smaller two-, three-, or four-bond couplings. The carbons in the vicinity of the electron-withdrawing nitro group and the ring nitrogen are expected to be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for 8-nitroquinoline and known substituent effects)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Multiplicity (¹H)Expected C-F Coupling (Hz)
2~8.8-9.0~150-152Doublet of doublets2JC-F: ~20-30
3-~158-162-¹JC-F: >200
4~7.6-7.8~118-120Doublet of doublets2JC-F: ~20-30
5~7.8-8.0~128-130DoubletSmall
6~7.5-7.7~124-126TripletSmall
7~8.0-8.2~132-134DoubletSmall

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a less sensitive technique but provides direct information about the nitrogen environments. huji.ac.il For this compound, two distinct ¹⁵N signals are expected: one for the quinoline ring nitrogen and one for the nitro group nitrogen. The chemical shift of the quinoline nitrogen is influenced by its hybridization and the electronic nature of the ring. The nitro group nitrogen typically appears at a significantly downfield chemical shift, often in the range of -10 to +20 ppm relative to nitromethane. wikipedia.org Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to detect these signals indirectly. huji.ac.il

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Spin System Connectivity and Signal Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the spin systems. For example, the proton at C2 would show a correlation to the proton at C4 (through the fluorine at C3), and the protons at C5, C6, and C7 would show correlations to their respective neighbors.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹JC-H). sdsu.edu This is an essential tool for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in the this compound molecule would give a cross-peak in the HSQC spectrum corresponding to its attached proton.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Key expected vibrational modes include:

N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. For 8-nitroquinoline derivatives, these bands are prominent.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1350 cm⁻¹. The exact position can be influenced by the aromatic system.

C=N and C=C Stretching: The quinoline ring will show a series of bands in the 1450-1650 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman Spectroscopy for Molecular Vibrations and Structure Confirmation

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show:

Ring Vibrations: The symmetric breathing vibrations of the quinoline ring system, which are often strong in the Raman spectrum.

Nitro Group Vibrations: The symmetric N-O stretching vibration of the nitro group is typically a strong and sharp band in the Raman spectrum.

C-F Vibration: The C-F stretching vibration is also observable in the Raman spectrum. researchgate.net

Computational studies on similar molecules like 8-hydroxy-5-nitroquinoline have shown good agreement between calculated and experimental FT-IR and Raman spectra, aiding in the precise assignment of vibrational modes.

Table 2: Key Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-HStretching3000-31003000-3100Medium-Weak
Nitro (NO₂)Asymmetric Stretching1500-15701500-1570Strong (IR), Medium (Raman)
Nitro (NO₂)Symmetric Stretching1300-13701300-1370Strong
Quinoline RingC=C, C=N Stretching1450-16501450-1650Medium-Strong
C-FStretching1000-13501000-1350Strong (IR), Medium (Raman)
Aromatic C-HOut-of-plane Bending700-900-Strong (IR)

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The precise solid-state molecular structure of this compound can be determined using single-crystal X-ray diffraction. This powerful analytical method involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact positions of each atom in the crystal lattice can be elucidated.

While specific crystallographic data for this compound is not widely published, analysis of a related compound, 8-Nitroquinoline, reveals a nearly planar molecular structure. It is anticipated that this compound would also exhibit a largely planar quinoline core. The fluorine and nitro group substituents would lie within this plane, and their precise bond lengths and angles relative to the quinoline ring system would be determined. For instance, the C-F and C-N bond lengths, as well as the torsion angles of the nitro group with respect to the aromatic ring, are key structural parameters obtained from this analysis.

Interactive Table: Expected Crystallographic Parameters for Quinoline Derivatives (Note: Data is illustrative based on related structures, as specific data for this compound is not available.)

Parameter Expected Value Range Significance
Crystal System Monoclinic / Orthorhombic Describes the basic shape of the unit cell.
Space Group P2₁/c, Pbca, etc. Defines the symmetry elements within the unit cell.
C-F Bond Length ~1.35 Å Indicates the length of the covalent bond between carbon and fluorine.
C-NO₂ Bond Length ~1.47 Å Shows the length of the bond connecting the nitro group to the ring.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structure, X-ray diffraction data allows for a detailed investigation of how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, the highly electronegative fluorine atom and the oxygen atoms of the nitro group are expected to be key participants in intermolecular interactions. Weak C-H···O and C-H···F hydrogen bonds are likely to be significant in stabilizing the crystal packing. Furthermore, the planar aromatic quinoline systems could facilitate π-π stacking interactions between adjacent molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation analysis. Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

The molecular formula of this compound is C₉H₅FN₂O₂. Its exact molecular weight would be confirmed by the observation of a molecular ion peak (M⁺) in the mass spectrum. For its isomer, 8-Fluoro-5-nitroquinoline, the calculated monoisotopic mass is 192.03 Da. nih.gov

Electron Ionization (EI) is a common technique that can cause the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound is expected to be influenced by the stable aromatic quinoline core and the nature of its substituents. Aromatic systems typically show strong molecular ion peaks due to their stability. libretexts.org

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). Therefore, prominent peaks corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be anticipated in the mass spectrum of this compound. The fragmentation of the quinoline ring itself would lead to further characteristic ions. Analysis of the related 8-nitroquinoline shows a molecular ion peak at m/z 174 and a significant fragment at m/z 116, corresponding to the loss of NO and CO. nih.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Identity Fragmentation Pathway
192 [M]⁺ Molecular Ion
162 [M-NO]⁺ Loss of nitric oxide
146 [M-NO₂]⁺ Loss of nitrogen dioxide

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of the substituted quinoline system. Aromatic compounds typically exhibit strong absorptions due to π→π* transitions, where an electron moves from a bonding (π) to an anti-bonding (π*) molecular orbital. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline.

For comparison, 8-nitroquinoline exhibits absorption maxima at approximately 275 nm, 301 nm, and 315 nm. nih.gov Similarly, 6-nitroquinoline (B147349) fumaric acid shows an absorption peak at 333 nm, attributed to a π→π* transition. researchgate.netresearchgate.net The spectrum of this compound would likely feature similar transitions, with the exact wavelengths (λ_max) and intensities influenced by the electronic effects of both the fluoro and nitro substituents on the quinoline chromophore.

Computational and Theoretical Investigations of 3 Fluoro 8 Nitroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. core.ac.uk For 3-Fluoro-8-nitroquinoline, DFT calculations, particularly using functionals like B3LYP, are employed to determine its fundamental electronic and structural characteristics. scirp.orgunimib.it

The first step in a computational study is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in the molecule. scispace.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. researchgate.net For this compound, this process would confirm the planarity of the fused quinoline (B57606) ring system. The calculations provide precise values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not widely available, theoretical values derived from DFT offer a reliable prediction of its structure.

Table 1: Illustrative Geometrical Parameters for a Quinoline System

Parameter Description Typical Calculated Value Range

Note: This table provides typical value ranges for bonds and angles found in similar structures; specific values for this compound would be determined via DFT optimization.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.comemerginginvestigators.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wuxiapptec.com A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. irjweb.comemerginginvestigators.org Conversely, a large energy gap implies high stability. scirp.org For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, while the fluoro group and the quinoline ring contribute to the HOMO. This charge transfer character is crucial for its bioactivity. scirp.org

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Formula Significance
EHOMO - Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity. scirp.orgresearchgate.net

To quantify the reactivity predicted by FMO analysis, various global and local reactivity descriptors are calculated from the HOMO and LUMO energies. chemrxiv.orgnih.gov These descriptors, derived within the framework of conceptual DFT, provide a more detailed understanding of a molecule's behavior in chemical reactions. chemrxiv.org

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. researchgate.net

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. scirp.org A hard molecule has a large HOMO-LUMO gap. irjweb.com

Softness (S) : The reciprocal of hardness, indicating how easily the molecule can be polarized. irjweb.comscm.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net The presence of the nitro group in this compound would likely result in a high electrophilicity index.

Table 3: Global Chemical Reactivity Descriptors

Descriptor Formula
Chemical Potential (μ) (EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Softness (S) 1 / η
Electrophilicity Index (ω) μ² / (2η)

Local Reactivity Descriptors , such as Fukui functions , identify specific reactive sites within the molecule. scm.comresearchgate.netfaccts.de These functions indicate how the electron density at a particular atom changes upon the addition or removal of an electron. semanticscholar.org This analysis can pinpoint the atoms most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.comchemrxiv.org It plots the electrostatic potential onto the molecule's electron density surface. researchgate.netchemrxiv.org Different colors represent varying potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. In contrast, positive potential (blue) would likely be located around the hydrogen atoms attached to the carbon framework.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are highly effective for simulating and predicting the spectroscopic properties of molecules, providing a theoretical counterpart to experimental data. nih.govdiva-portal.org

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be calculated using DFT. nih.govchemrxiv.orggithub.io These calculations involve determining the harmonic vibrational frequencies of the molecule, which correspond to the energy required to excite its various vibrational modes (e.g., stretching, bending, and twisting of bonds). nih.gov The simulated spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Good agreement between calculated and observed spectra helps to confirm the molecular structure obtained from geometry optimization. youtube.com

Table 4: Illustrative Vibrational Modes and Expected Frequencies for a Substituted Quinoline

Vibrational Mode Description Expected Wavenumber Range (cm⁻¹)
C-H stretching Vibration of carbon-hydrogen bonds in the aromatic rings. 3000 - 3100
C=C stretching Stretching of carbon-carbon double bonds within the quinoline rings. 1400 - 1600
C=N stretching Stretching of the carbon-nitrogen double bond in the quinoline ring. 1500 - 1650
N-O asymmetric stretching Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. 1500 - 1570
N-O symmetric stretching Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. 1300 - 1370
C-F stretching Vibration of the carbon-fluorine bond. 1000 - 1400

Note: This table presents typical frequency ranges. The precise values for this compound would be obtained from specific DFT frequency calculations.

Theoretical NMR Chemical Shift Calculations (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. gaussian.comstackexchange.com This method, typically employed within a Density Functional Theory (DFT) framework, calculates the isotropic magnetic shielding of each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govsigmaaldrich.com

For this compound, a GIAO calculation would provide theoretical values for ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra.

¹H and ¹³C NMR: The electron-withdrawing nature of both the nitro (-NO₂) group and the fluorine (-F) atom would be expected to induce significant downfield shifts (higher ppm values) for nearby hydrogen and carbon atoms. The aromatic region of both spectra would show complex splitting patterns due to spin-spin coupling.

¹⁵N NMR: The chemical shift of the nitrogen atom in the quinoline ring and the nitro group are sensitive to the electronic environment. DFT-GIAO calculations have proven effective in distinguishing between nitrogen atoms in different chemical environments, such as in various regio-isomers or protonation states of nitroaromatic compounds. sigmaaldrich.com

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings. GIAO calculations have been successfully used to predict ¹⁹F NMR shifts in various perfluoro-compounds, providing a good correlation with experimental data. researchgate.netresearchgate.net For this compound, the calculation would predict the specific resonance for the fluorine atom at the C3 position.

A comparison between theoretically calculated and experimentally obtained NMR spectra is crucial for confirming the molecular structure. Studies on perfluoro-quinoline and -isoquinoline derivatives have demonstrated that GIAO-NMR computations are powerful tools for structural identification and resonance assignment. researchgate.net

Table 1: Predicted NMR Chemical Shift Types for this compound

Nucleus Predicted Information Influencing Factors
¹H Chemical shifts and coupling constants for aromatic protons. Electronegativity of F and -NO₂ group, ring currents.
¹³C Chemical shifts for all carbon atoms in the quinoline ring system. Hybridization, inductive and resonance effects of substituents.
¹⁵N Chemical shifts for the quinoline nitrogen and the nitro-group nitrogen. Local electronic density and bonding environment.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). rsc.orgijcce.ac.ir This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netrsc.org

For this compound, a TD-DFT calculation would predict the absorption maxima (λmax) and help assign the electronic transitions responsible for them.

Expected Transitions: The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated quinoline system. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the quinoline ring or the oxygens of the nitro group) to an antibonding π* orbital.

Influence of Substituents: The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline, moving them to longer wavelengths. This is due to the extension of the conjugated system and the intramolecular charge transfer (ICT) character that can arise between the quinoline ring and the nitro group.

Studies on other nitro-substituted aromatic compounds have successfully used TD-DFT to simulate their absorption spectra, showing good agreement with experimental results. rsc.org The calculations can also be performed with solvent models to predict solvatochromic effects—the shift in λmax upon changing the solvent polarity. ijcce.ac.ir

Table 2: Hypothetical TD-DFT Results for this compound

Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f) Dominant Transition Type
E₁ λ₁ f₁ n → π*
E₂ λ₂ f₂ π → π*

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.govfrontiersin.org Computational chemistry provides a powerful means to predict the NLO properties of molecules, guiding the synthesis of new materials. The NLO response of a molecule is governed by its polarizability and hyperpolarizabilities when subjected to a strong external electric field.

Theoretical Calculations of Dipole Moment and Polarizability

The dipole moment (μ) and linear polarizability (α) are fundamental electronic properties that can be reliably calculated using DFT methods.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-conjugated systems, like quinoline, generally exhibit high polarizability. Calculations would yield the components of the polarizability tensor (αxx, αyy, αzz) and the average polarizability (αiso).

Assessment of First and Second Order Hyperpolarizability

The NLO response of a molecule is primarily described by its hyperpolarizabilities.

First-Order Hyperpolarizability (β): This property is responsible for second-order NLO effects like second-harmonic generation (SHG). A large β value is often associated with molecules that have a non-centrosymmetric structure and significant intramolecular charge transfer (ICT). The combination of the quinoline ring system with the electron-withdrawing nitro group could make this compound a candidate for second-order NLO applications. DFT calculations can predict the static and frequency-dependent components of the β tensor. researchgate.net

Second-Order Hyperpolarizability (γ): This property governs third-order NLO phenomena. Materials with large γ values are important for applications like optical switching. researchgate.net

Computational studies on similar quinoline derivatives have been performed to evaluate their potential as NLO materials by calculating these properties. researchgate.netresearchgate.net

Table 3: Summary of NLO Properties and Their Significance

Property Symbol Significance Expected Trend for this compound
Dipole Moment μ Measures molecular polarity. High, due to electronegative F and -NO₂ groups.
Polarizability α Describes response to an electric field. Significant, due to the aromatic system.
First Hyperpolarizability β Governs second-order NLO effects. Potentially large, due to ICT character.

Molecular Dynamics (MD) Simulations for Reactive Properties and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, intermolecular interactions, and solvent effects. mdpi.com

While no specific MD simulation studies have been reported for this compound, this technique could be applied to investigate several key properties:

Solvation Structure: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent influences chemical reactions. Radial distribution functions (RDFs) calculated from the simulation can pinpoint the average distances and coordination numbers between specific atoms of this compound and the solvent molecules. researchgate.net

Intermolecular Interactions: In a condensed phase (liquid or solid-state), MD can model the non-covalent interactions between multiple this compound molecules, such as π-π stacking or dipole-dipole interactions. These interactions are fundamental to understanding the material's bulk properties.

Reactive Properties: By using reactive force fields (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can model chemical reactions. jst.go.jp For instance, simulations could explore the susceptibility of different sites on the molecule to nucleophilic or electrophilic attack by modeling its interaction with reactive species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the results of a quantum chemical calculation in terms of classical chemical bonding concepts. ijcce.ac.ir It examines the electron density to identify Lewis-type structures (bonding and lone pair orbitals) and quantifies the delocalization of electron density through hyperconjugative interactions. nih.govijcce.ac.ir

For this compound, NBO analysis would provide insights into:

Charge Delocalization: NBO analysis provides a detailed picture of charge distribution. It would quantify the charge transfer from the quinoline ring system to the electron-withdrawing nitro group and the effect of the electronegative fluorine atom. This is directly related to the molecule's reactivity, dipole moment, and NLO properties.

Studies on related quinoline derivatives have used NBO analysis to understand the stability arising from hyperconjugative interactions and to characterize the intramolecular charge transfer within the molecular system. ijcce.ac.irresearchgate.net

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Tetramethylsilane (TMS)
Quinoline
Perfluoro-quinoline

Applications of 3 Fluoro 8 Nitroquinoline As a Synthetic Intermediate

Strategic Building Block for the Synthesis of Complex Fluorinated and Nitrated Heterocyclic Compounds

The dual functionality of 3-Fluoro-8-nitroquinoline, possessing both a halogen and a nitro group, makes it a strategic starting material for the construction of elaborate heterocyclic systems. These substituents can be retained in the final product or can be transformed to introduce further complexity.

The nitro group is a particularly versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities. For instance, the resulting 8-amino-3-fluoroquinoline can serve as a precursor to fused heterocyclic systems through cyclization reactions. One common strategy involves the reduction of a nitroaromatic compound, such as 8-nitroquinoline (B147351), to its corresponding amine, which can then undergo a domino reaction, like the Friedländer annulation, in the presence of a suitable carbonyl compound to construct a new fused ring. nih.gov This approach allows for the creation of polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry. The reduction of nitroarenes to anilines is a well-established and mild process, often employing reagents like iron in acetic acid, making it a practical step in a multi-step synthesis. nih.gov

The following table summarizes potential transformations of this compound for the synthesis of complex heterocycles:

Starting MaterialReagent/ConditionIntermediate/ProductApplication
This compoundFe/AcOH8-Amino-3-fluoroquinolinePrecursor for fused heterocycles
This compoundNucleophile (e.g., R-OH, R-NH2)3-Substituted-8-nitroquinolineIntroduction of new functional groups at C-3
8-Amino-3-fluoroquinolineβ-keto-esterFused polycyclic heteroaromaticSynthesis of complex ring systems

Derivatization at Various Positions of the Quinoline (B57606) Ring (e.g., C-7 substitution)

Beyond leveraging the existing fluoro and nitro groups, the this compound core can be further functionalized at other positions on the quinoline ring. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

For electrophilic aromatic substitution, the pyridine (B92270) ring of quinoline is deactivated. Therefore, substitution typically occurs on the benzene (B151609) ring. uomustansiriyah.edu.iqstackexchange.com The reaction proceeds through the protonated quinolinium ion, which is a highly deactivated species. stackexchange.com The nitro group at C-8 is a deactivating group and a meta-director. Consequently, electrophilic attack would be directed to the C-5 and C-7 positions, which are meta to the nitro group and are also positions known for electrophilic substitution in the quinoline ring system. uomustansiriyah.edu.iqstackexchange.com For example, the nitration of 7-methylquinoline (B44030) yields 7-methyl-8-nitroquinoline (B1293703) as the major product, demonstrating the accessibility of the C-8 position for electrophilic attack, and by extension, suggesting that C-5 and C-7 are viable positions for substitution on an 8-substituted quinoline. brieflands.com

A more modern approach for derivatization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is particularly effective for electron-deficient aromatic compounds, such as nitroquinolines. researchgate.netnih.gov In VNS, a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to a nitro group, leading to the substitution of that hydrogen. For 8-nitroquinoline, VNS reactions have been shown to occur, providing a pathway to introduce substituents at positions adjacent to the nitro group. researchgate.net This method could potentially be applied to this compound to achieve substitution at the C-7 position. nih.gov

The table below outlines potential derivatization reactions on the this compound scaffold:

Reaction TypePosition of SubstitutionRationalePotential Reagents
Electrophilic Aromatic SubstitutionC-5, C-7Meta-directing effect of C-8 nitro groupNitrating agents, Halogenating agents
Vicarious Nucleophilic SubstitutionC-7Activation by the C-8 nitro groupCarbanions, Amines with an oxidant

Advanced Strategies for Skeletal Editing and Functionalization of Quinoline Systems

Recent advancements in synthetic organic chemistry have introduced powerful methods for the modification of heterocyclic cores, such as skeletal editing and direct C-H functionalization. These strategies offer novel ways to diversify the quinoline scaffold.

Skeletal editing allows for the insertion, deletion, or swapping of atoms within a ring system. chinesechemsoc.org For quinolines, methods have been developed for the transformation of quinoline N-oxides into other heterocyclic or carbocyclic systems. For instance, a nitrogen-to-carbon single atom swap has been reported for pyridine and quinoline N-oxides. chinesechemsoc.org While this has been demonstrated on a range of substituted quinoline N-oxides, the presence of strong electron-withdrawing groups, such as a nitro group, can influence the reaction's efficiency. chinesechemsoc.org The application of such methods to this compound would first require the formation of the corresponding N-oxide.

Direct C-H functionalization has emerged as a highly atom-economical tool for modifying aromatic rings without the need for pre-functionalized substrates. mdpi.comnih.gov For nitroarenes, the nitro group can act as a directing group for ortho C-H functionalization reactions, such as arylation and alkylation. rsc.org This suggests the potential for functionalizing the C-7 position of this compound through a transition-metal-catalyzed C-H activation process. The nitro group's ability to activate the quinolone framework also facilitates direct functionalization through nucleophilic attack, leading to cine-substitution where a nucleophile adds to a position adjacent to a nitro group, followed by elimination. nih.gov

These advanced strategies could provide novel routes to derivatives of this compound that are not accessible through traditional methods.

StrategyDescriptionPotential Application to this compound
Skeletal EditingAtom insertion, deletion, or swap within the quinoline ring.Conversion of the N-oxide derivative to other ring systems.
C-H FunctionalizationDirect introduction of substituents at C-H bonds.Regioselective functionalization at C-7, directed by the nitro group.
Nitro-Promoted FunctionalizationUse of the nitro group to activate the ring for nucleophilic attack.cine-Substitution to introduce substituents at positions adjacent to the nitro group.

Environmental Transformation and Degradation Pathways of Quinoline Compounds

Abiotic Degradation Mechanisms (e.g., Photooxidation in Aqueous Environments)

Abiotic degradation of quinoline (B57606) compounds in the environment is primarily driven by photochemical reactions, particularly photooxidation in aqueous environments. The absorption of ultraviolet (UV) radiation can lead to the excitation of the quinoline molecule, initiating a series of reactions that result in its transformation.

The photodegradation of quinoline yellow, a related compound, has been demonstrated to be effective under both UVA and visible light, with the process being pH-dependent. The highest degradation rate was observed at a neutral pH of 7. mdpi.com The stability of the photocatalyst can be a factor, with some studies showing a decrease in efficiency after multiple cycles due to the reduction of the catalyst. mdpi.com

Advanced oxidation processes, such as the electro-Fenton process, can also contribute to the abiotic degradation of quinoline. In this process, hydroxyl radicals (•OH) and active chloric species are generated, which then attack the quinoline molecule. mdpi.com This leads to the formation of hydroxylated and chlorinated derivatives, which are then further fragmented into smaller molecules and eventually mineralized to CO2 and H2O. mdpi.com

The presence of substituents, such as the fluoro and nitro groups in 3-Fluoro-8-nitroquinoline, is expected to influence the rate and pathways of photooxidation. Electron-withdrawing groups like the nitro group can make the aromatic ring more susceptible to nucleophilic attack, potentially altering the degradation products.

Biotic Degradation Mechanisms (e.g., Microbial Biodegradation in Soil and Water Matrices)

Microbial biodegradation is a crucial pathway for the removal of quinoline compounds from soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade quinoline and its derivatives.

Aerobic biodegradation of quinoline is the most extensively studied pathway. The initial step typically involves hydroxylation of the quinoline ring. dtu.dk Several bacterial strains, including Pseudomonas, Bacillus, Rhodococcus, and Microbacterium, have been identified as capable of utilizing quinoline as a source of carbon, nitrogen, and energy. nih.gov

Two primary aerobic degradation pathways for quinoline have been proposed:

The 8-hydroxycoumarin pathway: This pathway is initiated by the hydroxylation of quinoline at the 2-position to form 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2(1H)-quinolinone). nih.govnih.gov This is followed by further hydroxylation to 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. nih.govnih.gov The heterocyclic ring is subsequently cleaved to form 2,3-dihydroxyphenylpropionic acid, which is further metabolized. nih.gov

The anthranilate pathway: In this pathway, the quinoline ring is cleaved to form anthranilate. nih.gov

The presence of substituents on the quinoline ring can significantly affect the biodegradation process. For instance, the degradation of 3-chloroquinoline-8-carboxylic acid by a Pseudomonas species was found to proceed via meta-cleavage of 3-chloro-7,8-dihydroxyquinoline. nih.gov The fluorine and nitro groups on this compound are expected to influence its susceptibility to microbial attack and the specific metabolic pathways involved. Nitroaromatic compounds can be transformed by microorganisms through the reduction of the nitro group to amino groups under anaerobic conditions. nih.gov

Environmental Factors Influencing Degradation Kinetics

The kinetics of both abiotic and biotic degradation of quinoline compounds are influenced by a multitude of environmental factors.

pH: The pH of the surrounding medium can significantly impact the degradation rate. For instance, the photocatalytic degradation of quinoline yellow is most efficient at a neutral pH. mdpi.com The solubility and ionization state of quinoline and its derivatives are also pH-dependent, which can affect their bioavailability for microbial degradation. nih.gov The optimal pH for the microbial degradation of quinoline by Rhodococcus gordoniae was found to be 8.0. nih.gov

Redox Conditions: The redox potential of the environment determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic conditions generally favor the hydroxylation and ring cleavage of the quinoline structure. dtu.dk Under anaerobic conditions, reductive transformations, such as the reduction of the nitro group in nitroaromatic compounds, are more likely to occur. nih.gov

Microbial Community Structure: The composition and density of the microbial population are critical for biotic degradation. The presence of specific microbial species with the enzymatic machinery to degrade quinoline is essential. The structure of the microbial community can be influenced by factors such as nutrient availability, temperature, and the presence of other organic compounds.

The following table summarizes the optimal conditions for the degradation of quinoline by different microbial strains:

Microbial StrainOptimal pHOptimal Temperature (°C)Additional Notes
Rhodococcus gordoniae JH1458.030Tolerates high salt concentrations.
Pseudomonas citronellolis PY17-830-
Pseudomonas stutzeri H37-830Capable of simultaneous organic and inorganic nitrogen removal. researchgate.net

Mobility and Persistence in Environmental Compartments

The mobility and persistence of this compound in the environment will be governed by its physicochemical properties and its susceptibility to degradation processes.

Mobility: The relatively high solubility of quinoline in water suggests that it has the potential for significant mobility in the environment, which can lead to water contamination. dtu.dk The presence of polar substituents like the nitro group in this compound may further enhance its water solubility, increasing its potential for leaching from soil into groundwater.

Persistence: The persistence of a compound is determined by the rate of its degradation. The nitro group attached to an aromatic ring generally makes the compound more resistant to degradation. researchgate.net Therefore, this compound may exhibit a degree of persistence in the environment, particularly in compartments where conditions for degradation are not optimal. Nitroaromatic compounds are listed as priority pollutants by the USEPA due to their hazardous nature and persistence. researchgate.net

Identification and Characterization of Environmental Metabolites (e.g., Hydroxylated Quinoline Derivatives)

Hydroxylated Quinoline Derivatives: As discussed, hydroxylation is a common initial step in both abiotic and biotic degradation of quinoline. dtu.dk Therefore, hydroxylated derivatives of this compound are expected to be major environmental metabolites. Common hydroxylated metabolites of quinoline include 2-hydroxyquinoline and 2,8-dihydroxyquinoline. nih.gov

In the electro-Fenton degradation of quinoline, hydroxylated and chlorinated derivatives such as 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline have been identified. mdpi.com

Other Potential Metabolites: Based on the known degradation pathways of quinoline and nitroaromatic compounds, other potential metabolites of this compound could include:

Amino derivatives resulting from the reduction of the nitro group.

Ring-cleavage products such as substituted phenylpropionic acids.

Coumarin derivatives.

The following table lists some of the identified metabolites from the degradation of quinoline and related compounds:

Parent CompoundDegradation MethodIdentified Metabolites
QuinolineMicrobial (Pseudomonas putida)2-hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin nih.gov
QuinolineMicrobial (Rhodococcus gordoniae)2-hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin, 2,3-dihydroxyphenylpropionic acids, anthranilate nih.gov
Quinoline-4-carboxylic acidMicrobial (Microbacterium sp.)2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid, 2,3-dihydroxyphenyl-succinic acid nih.gov
6-hydroxyquinolineMicrobial (Pseudomonas diminuta)6-Hydroxy-2-oxo-1,2-dihydroquinoline nih.gov
QuinolineElectro-Fenton2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, 5,7-dichloro-8-hydroxyquinoline mdpi.com

Q & A

How can researchers optimize the nitration of 3-fluoroquinoline to synthesize 3-Fluoro-8-nitroquinoline with high regioselectivity?

Basic Research Question
Methodological Answer:
Nitration of fluoroquinoline precursors requires precise control of reaction conditions. For analogous compounds like 8-Fluoro-6-methyl-5-nitroquinoline, nitrating agents (e.g., tert-butyl nitrite or concentrated HNO₃) and catalysts (e.g., Pd²⁺ salts) enhance regioselectivity at specific ring positions . Key parameters include:

  • Temperature: Maintain 80–130°C to balance reaction rate and by-product suppression.
  • Catalysts: Bivalent palladium salts improve nitro group orientation by stabilizing transition states.
  • Monitoring: Use HPLC or TLC to track reaction progress and confirm product purity.
    Validate regioselectivity via ¹⁹F NMR to detect fluorine’s electronic effects on nitro positioning .

What computational methods are suitable for predicting the electronic effects of fluorine and nitro substituents on this compound's reactivity?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) simulations, such as those based on the B3LYP functional, model electron density and kinetic-energy distributions to predict substituent effects . Steps include:

Geometry Optimization: Use software (e.g., Gaussian) to minimize energy states.

Electrostatic Potential Mapping: Identify electron-deficient regions (e.g., nitro groups acting as electrophilic centers).

Reactivity Analysis: Compare Fukui indices to assess nucleophilic/electrophilic sites.
DFT-derived data align with experimental observations, such as nitration regioselectivity in fluoroquinolines .

What analytical techniques are essential for confirming the structure of this compound?

Basic Research Question
Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • ¹H/¹³C/¹⁹F NMR: Confirm substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₉H₄FN₂O₂) with <2 ppm error.
  • X-ray Crystallography: Resolve bond angles and dihedral planes, as demonstrated for structurally similar N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .
    Cross-reference with PubChem or DSSTox databases for spectral consistency .

How can researchers assess the antimicrobial potential of this compound derivatives?

Advanced Research Question
Methodological Answer:
Follow NIH preclinical guidelines for reproducibility :

In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Studies: Quantify bactericidal kinetics over 24 hours.

Mechanistic Studies:

  • DNA Gyrase Inhibition: Use supercoiling assays to evaluate enzyme targeting, a common mode of quinolone antibiotics .

Cytotoxicity Screening: Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity.

How to resolve contradictions in reported regioselectivity during nitration of fluoroquinoline precursors?

Advanced Research Question
Methodological Answer:
Address discrepancies through:

  • Conditional Replication: Vary solvents (e.g., H₂SO₄ vs. acetic acid) and nitrating agents to isolate influencing factors .
  • Isotopic Labeling: Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation via NMR or MS.
  • Computational Validation: Apply DFT to compare activation energies for competing nitration pathways .
    For example, steric hindrance from fluorine at position 3 may disfavor nitro addition at adjacent positions, explaining divergent results in literature .

What strategies mitigate by-product formation during the synthesis of this compound?

Basic Research Question
Methodological Answer:

  • Stepwise Functionalization: Introduce fluorine before nitration to avoid competing halogenation .
  • Purification Techniques: Use column chromatography with silica gel (hexane/EtOAc gradient) to isolate the target compound.
  • Reaction Quenching: Rapid cooling post-nitration minimizes decomposition of nitro intermediates .

How does the fluorine substituent influence the photophysical properties of this compound?

Advanced Research Question
Methodological Answer:
Fluorine’s electronegativity alters conjugation and stability:

  • UV-Vis Spectroscopy: Compare λₘₐₓ shifts in fluorinated vs. non-fluorinated analogs to assess π-π* transitions.
  • Fluorescence Quenching: Nitro groups typically reduce emission intensity, but fluorine may enhance rigidity, as seen in 8-Fluoro-4-hydrazinoquinoline derivatives .
  • Computational Analysis: Calculate HOMO-LUMO gaps using DFT to correlate with experimental absorbance .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential mutagenicity (analogous to 8-Chloro-4-hydroxyquinoline derivatives) .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
  • Storage: Keep in amber vials at RT, away from light, to prevent nitro group degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.